molecular formula C3H6N2O2 B12562486 3-Hydroxyimidazolidin-4-one CAS No. 192565-05-2

3-Hydroxyimidazolidin-4-one

Cat. No.: B12562486
CAS No.: 192565-05-2
M. Wt: 102.09 g/mol
InChI Key: PAQPVNMFUTZAOU-UHFFFAOYSA-N
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Description

3-Hydroxyimidazolidin-4-one is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyimidazolidin-4-one typically involves the reaction of glycine hydroxamic acid with aldehydes or ketones under specific conditions. One common method is the reaction of glycine hydroxamic acid with benzaldehyde, which regioselectively affords the racemic cyclic hydroxamic acid . The reaction conditions often involve the use of methanol as a solvent and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyimidazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidin-4-one derivatives, while reduction may produce various hydroxylated compounds.

Scientific Research Applications

3-Hydroxyimidazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxyimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Imidazol-4-one: A closely related compound with similar structural features but different chemical properties.

    Imidazolidin-2-one: Another related compound that differs in the position of the carbonyl group.

    Oxazolidinone: A compound with a similar ring structure but containing an oxygen atom instead of a nitrogen atom.

Uniqueness

3-Hydroxyimidazolidin-4-one is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .

Properties

CAS No.

192565-05-2

Molecular Formula

C3H6N2O2

Molecular Weight

102.09 g/mol

IUPAC Name

3-hydroxyimidazolidin-4-one

InChI

InChI=1S/C3H6N2O2/c6-3-1-4-2-5(3)7/h4,7H,1-2H2

InChI Key

PAQPVNMFUTZAOU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(CN1)O

Origin of Product

United States

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